molecular formula C12H11NO3 B8714645 Ethyl 8-formylindolizine-5-carboxylate

Ethyl 8-formylindolizine-5-carboxylate

Cat. No.: B8714645
M. Wt: 217.22 g/mol
InChI Key: ZENBBHQDVFSXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-formylindolizine-5-carboxylate is a heterocyclic compound featuring an indolizine core substituted with a formyl group at the 8-position and an ethyl carboxylate ester at the 5-position.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 8-formylindolizine-5-carboxylate

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)11-6-5-9(8-14)10-4-3-7-13(10)11/h3-8H,2H2,1H3

InChI Key

ZENBBHQDVFSXSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C2=CC=CN21)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Ethyl 8-formylindolizine-5-carboxylate, enabling comparative analysis of their molecular features, applications, and physicochemical properties.

Ethyl 8-Quinolinecarboxylate

  • Structure: Features a quinoline ring system (a benzene fused to a pyridine ring) with an ethyl carboxylate ester at the 8-position.
  • Key Properties: CAS Number: Not explicitly listed, but synonyms include "quinoline-8-carboxylic acid ethyl ester" . Purity: Commercial samples are available at 98% purity .
  • Applications: Quinoline derivatives are widely used as ligands in coordination chemistry and as intermediates in synthesizing antimicrobial agents. The ester group enhances solubility in organic solvents, facilitating further functionalization.

Ethyl 8-Hydroxyquinoline-5-carboxylate (A874502)

  • Structure: Similar to ethyl 8-quinolinecarboxylate but includes a hydroxyl group at the 8-position and a carboxylate ester at the 5-position.
  • Key Properties: CAS Number: 104293-76-7 . Molecular Formula: C₁₂H₁₁NO₃ . Purity: Available at 95% purity in quantities up to 1 gram .
  • Applications: Hydroxyquinoline derivatives are known for metal-chelating properties, making them useful in analytical chemistry and as antifungal agents.

Ethyl 6-Formamido-5-methoxy-1H-indole-2-carboxylate

  • Structure : An indole derivative with a formamido group at the 6-position, a methoxy group at the 5-position, and an ethyl ester at the 2-position.
  • Key Properties :
    • CAS Number: 119825-27-3 .
    • Safety: Classified under GHS guidelines; requires precautions for inhalation and dermal exposure .
  • Applications : Indole esters are pivotal in synthesizing tryptophan-derived pharmaceuticals and kinase inhibitors.

Comparative Data Table

Compound Name Molecular Formula Substituents CAS Number Purity Key Applications
This compound C₁₂H₁₁NO₃ (est.) 8-formyl, 5-ethyl carboxylate N/A N/A Research (theoretical applications)
Ethyl 8-quinolinecarboxylate C₁₂H₁₁NO₂ 8-ethyl carboxylate Not specified 98% Coordination chemistry, antimicrobials
Ethyl 8-hydroxyquinoline-5-carboxylate C₁₂H₁₁NO₃ 8-hydroxy, 5-ethyl carboxylate 104293-76-7 95% Metal chelation, antifungals
Ethyl 6-formamido-5-methoxyindole-2-carboxylate C₁₃H₁₅N₂O₄ 6-formamido, 5-methoxy, 2-ethyl ester 119825-27-3 100% Pharmaceutical intermediates

Research Findings and Functional Group Impact

  • Formyl vs. Hydroxy Groups: The formyl group in this compound likely increases electrophilicity at the 8-position, enabling nucleophilic additions (e.g., Schiff base formation). In contrast, the hydroxyl group in Ethyl 8-hydroxyquinoline-5-carboxylate enhances metal-binding capacity .
  • Ester Positioning: The 5-carboxylate ester in indolizine/quinoline derivatives improves solubility in polar aprotic solvents (e.g., ethyl acetate, acetone), as noted in solvent property studies .

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